2-Methyl-7-vinylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family, which is characterized by its unique bicyclic structure composed of two fused aromatic rings. This compound has gained attention in various scientific fields due to its potential biological activities and applications in organic synthesis.
The compound can be synthesized through various chemical reactions, typically involving starting materials that contain both methyl and vinyl groups along with a quinoxaline backbone. The specific synthesis methods can vary based on the desired yield and purity of the final product.
2-Methyl-7-vinylquinoxaline is classified as an organic compound, specifically a derivative of quinoxaline. It falls under the category of nitrogen-containing heterocycles, which are known for their diverse biological activities and utility in medicinal chemistry.
The synthesis of 2-Methyl-7-vinylquinoxaline can be achieved through several methods, including:
The synthesis typically requires controlled conditions, such as temperature and solvent choice, to optimize yields. Catalysts may also be employed to facilitate the reaction mechanisms involved in forming the quinoxaline ring system.
The molecular structure of 2-Methyl-7-vinylquinoxaline features a quinoxaline core with a methyl group at the second position and a vinyl group at the seventh position.
The compound's structural details can be represented using various chemical notation systems:
CC1=NC2=C(C=C1)C(=N2)C=C(C=C)CInChI=1S/C10H10N2/c1-7-4-6-8(11-10(7)12)9(6)5-3/h4-5H,1-3H22-Methyl-7-vinylquinoxaline can participate in several chemical reactions typical for quinoxaline derivatives:
Reactions often require specific conditions such as acidic or basic media to promote desired pathways, and products are typically analyzed using techniques like Nuclear Magnetic Resonance spectroscopy or High-Performance Liquid Chromatography.
The mechanism of action for 2-Methyl-7-vinylquinoxaline is largely dependent on its interactions with biological targets. The compound may exhibit pharmacological effects by:
Research indicates that certain derivatives of quinoxaline display antimicrobial and anticancer properties, suggesting that 2-Methyl-7-vinylquinoxaline could have similar therapeutic potentials.
Relevant data such as boiling point and density may require experimental determination or reference from specialized chemical databases.
2-Methyl-7-vinylquinoxaline has potential applications in:
CAS No.: 1981-49-3
CAS No.: 76663-30-4
CAS No.: 79982-56-2
CAS No.: 56892-33-2
CAS No.: 123408-96-8